N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N’-phenylthiourea is a complex organic compound with a unique structure that includes an oxazole ring, a phenylethenyl group, and a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N’-phenylthiourea typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the phenylethenyl group via a Heck reaction. The final step involves the addition of the thiourea group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N’-phenylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines.
Substitution: The phenylethenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N’-phenylthiourea involves its interaction with specific molecular targets. The oxazole ring and thiourea group can form hydrogen bonds with enzymes or receptors, modulating their activity. The phenylethenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-(2-phenylethenyl)-3-phenyl-2-oxiranecarboxamide: Similar structure but with an oxirane ring instead of an oxazole ring.
3-Methyl-4-nitro-5-(2-phenylethenyl)isoxazole: Contains an isoxazole ring and a nitro group.
Uniqueness
N-[3-Methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-N’-phenylthiourea is unique due to its combination of an oxazole ring, a phenylethenyl group, and a thiourea moiety. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
144990-47-6 |
---|---|
Molekularformel |
C19H17N3OS |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
1-[3-methyl-5-(2-phenylethenyl)-1,2-oxazol-4-yl]-3-phenylthiourea |
InChI |
InChI=1S/C19H17N3OS/c1-14-18(21-19(24)20-16-10-6-3-7-11-16)17(23-22-14)13-12-15-8-4-2-5-9-15/h2-13H,1H3,(H2,20,21,24) |
InChI-Schlüssel |
MBGLGYZKKPBNEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC(=C1NC(=S)NC2=CC=CC=C2)C=CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.